molecular formula C26H45NO6 B12788343 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate CAS No. 80762-85-2

1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate

Cat. No.: B12788343
CAS No.: 80762-85-2
M. Wt: 467.6 g/mol
InChI Key: WTZBWMKHXDEZLF-ACOPWBAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate typically involves multiple steps:

    Formation of the t-butylamino group: This can be achieved through the reaction of t-butylamine with an appropriate halide or ester.

    Attachment of the dodecatrienyl ether group: This step involves the reaction of a dodecatrienyl alcohol with an appropriate halide or ester to form the ether linkage.

    Combination of the two groups: The final step involves the reaction of the t-butylamino group with the dodecatrienyl ether group under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol hydrochloride
  • 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol sulfate

Uniqueness

1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

80762-85-2

Molecular Formula

C26H45NO6

Molecular Weight

467.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]propan-2-ol

InChI

InChI=1S/C22H41NO2.C4H4O4/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-15-25-17-21(24)16-23-22(5,6)7;5-3(6)1-2-4(7)8/h10,12,14,21,23-24H,8-9,11,13,15-17H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b19-12+,20-14+;2-1+

InChI Key

WTZBWMKHXDEZLF-ACOPWBAVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COCC(CNC(C)(C)C)O)/C)/C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(=CCCC(=CCCC(=CCOCC(CNC(C)(C)C)O)C)C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.